molecular formula C9H7NO2 B6333345 3-(1,3-Oxazol-5-yl)phenol CAS No. 940303-49-1

3-(1,3-Oxazol-5-yl)phenol

Cat. No.: B6333345
CAS No.: 940303-49-1
M. Wt: 161.16 g/mol
InChI Key: OTVJRPRHVSJIBH-UHFFFAOYSA-N
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Description

3-(1,3-Oxazol-5-yl)phenol is a heterocyclic compound that features an oxazole ring fused to a phenol group. The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom.

Mechanism of Action

Target of Action

Oxazole derivatives, to which this compound belongs, have been reported to exhibit a wide spectrum of biological activities . The specific targets can vary depending on the specific derivative and its functional groups.

Mode of Action

It’s known that the size and geometry of oxazole derivatives can influence their inhibitory activity . The specific interactions with its targets would depend on the molecular structure of the compound and the nature of the target proteins or enzymes.

Biochemical Pathways

Oxazole derivatives have been reported to exhibit diverse biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

One study has reported the use of a similar compound, 3-(1,3-oxazol-5-yl)aniline, as a highly efficient corrosion inhibitor for mild steel in a hydrochloric acid (hcl) solution . This suggests that 3-(1,3-Oxazol-5-yl)phenol may also have potential applications in materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Oxazol-5-yl)phenol can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . Another method is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanides (TosMICs) as key reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Oxazol-5-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

3-(1,3-Oxazol-5-yl)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Oxazol-5-yl)phenol
  • 4-(1,3-Oxazol-5-yl)phenol
  • 3-(1,3-Oxazol-4-yl)phenol

Uniqueness

3-(1,3-Oxazol-5-yl)phenol is unique due to the specific positioning of the oxazole ring on the phenol group, which influences its chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets compared to its isomers and analogs .

Properties

IUPAC Name

3-(1,3-oxazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-3-1-2-7(4-8)9-5-10-6-12-9/h1-6,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVJRPRHVSJIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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